4-Methylphenyl 4-cyanobenzoate chemical structure and properties
4-Methylphenyl 4-cyanobenzoate chemical structure and properties
Technical Monograph: 4-Methylphenyl 4-cyanobenzoate Structure, Synthesis, and Mesogenic Properties [1]
Part 1: Executive Summary & Chemical Architecture
4-Methylphenyl 4-cyanobenzoate (IUPAC: 4-methylphenyl 4-cyanobenzoate; also known as p-tolyl p-cyanobenzoate) is a rigid-rod aromatic ester primarily utilized in the research of liquid crystals (mesogens) and advanced organic materials.[1] It serves as a fundamental "core" structure in the design of calamitic (rod-like) liquid crystals.[1]
Structurally, it represents a classic Donor-Bridge-Acceptor (D-B-A) system, essential for studying electronic delocalization and optical anisotropy in soft matter.[1]
Structural Analysis
The molecule consists of three distinct functional domains:
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The Head (Acceptor): A cyano group (-CN) at the para position.[1] This is a strong electron-withdrawing group (EWG) that induces a large longitudinal dipole moment, critical for the alignment of liquid crystals in electric fields.
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The Core (Bridge): A benzoate ester linkage connecting two phenyl rings.[1] This rigid central unit maintains the linearity required for mesophase formation.[1]
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The Tail (Terminus): A methyl group on the phenolic ring. While short, this alkyl group provides a minimal degree of asymmetry, breaking the perfect symmetry of the core to lower melting points relative to unsubstituted analogs.
Figure 1: Structural logic of 4-Methylphenyl 4-cyanobenzoate showing electronic flow from the methyl donor to the cyano acceptor.
Part 2: Synthesis Protocol
While Steglich esterification is common for small scale, the Acyl Chloride Method is the industry standard for producing high-purity benzoate mesogens due to higher yields and easier purification of the rigid product.
Reaction Scheme
[1]Step-by-Step Methodology
Reagents:
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4-Cyanobenzoyl chloride (1.0 eq)[1]
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p-Cresol (4-methylphenol) (1.05 eq)[1]
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Triethylamine (TEA) or Pyridine (1.2 eq)[1]
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Dichloromethane (DCM) (Anhydrous solvent)[1]
Protocol:
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Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve p-cresol (1.05 eq) in anhydrous DCM (0.2 M concentration) .
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Base Addition: Add Triethylamine (1.2 eq) dropwise at 0°C (ice bath). The base acts as an HCl scavenger.[1]
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Acylation: Dissolve 4-cyanobenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The product spot will be less polar than the starting phenol.
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Workup:
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Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Ethanol/Hexane (1:1) to yield white crystalline needles.
Figure 2: Synthesis workflow for high-purity isolation of the target ester.
Part 3: Physicochemical Properties
The following data characterizes the purified compound. Note that as a rigid ester, it exhibits high crystallinity.[1]
| Property | Value / Description | Note |
| Molecular Formula | C₁₅H₁₁NO₂ | |
| Molecular Weight | 237.26 g/mol | |
| Physical State | White Crystalline Solid | Needles upon recrystallization |
| Melting Point | ~108–112°C (Predicted) | Higher than methyl ester (65°C) due to π-stacking |
| LogP (Calc.) | 3.82 | Highly lipophilic |
| Solubility | CHCl₃, DCM, DMSO | Insoluble in water |
| Dipole Moment | ~4.5–5.0 Debye | Driven by cyano group |
Spectroscopic Signature
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IR (Infrared):
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¹H-NMR (CDCl₃, 400 MHz):
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Expect two distinct AA'BB' doublets in the aromatic region (7.0–8.2 ppm).
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~2.40 ppm: Singlet corresponding to the methyl group (
).[1]
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Part 4: Functional Utility & Applications
Liquid Crystal Mesogen Models
This molecule is a "textbook" calamitic mesogen. While the methyl tail is often too short to support a stable nematic phase at room temperature (leading to high melting points), it is used as a core fragment in structure-property relationship studies.
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Significance: Researchers substitute the methyl group with longer alkyl chains (e.g., pentyl, octyl) to lower the melting point and induce stable nematic/smectic phases (as seen in the 5CB or 8OCB series).
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Anisotropy: The high polarizability along the long axis (due to the Cyano-Ester-Methyl conjugation) creates high optical birefringence (
), making derivatives useful for LCD technology.
Organic Synthesis Intermediate
The compound acts as a scaffold for creating more complex supramolecular structures.[1]
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Benzylic Bromination: The methyl group can be brominated (using NBS) to create a benzylic bromide, allowing for further chain extension or coupling to polymers.
Safety & Handling (MSDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin. The nitrile group poses a theoretical risk of toxicity if metabolized, though the ester is stable.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester linkage over long periods.
References
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ChemicalBook. (2025).[1][2] Methyl 4-cyanobenzoate Synthesis and Properties.Link (Cited for general esterification protocols of cyanobenzoic acids).[1]
-
PubChem. (2025).[1] Compound Summary: Methyl 4-cyanobenzoate.[1][3] National Library of Medicine.[1] Link (Source for spectroscopic data and safety profiles of homologous cyanobenzoates).
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Ossila. (2025).[1] 4′-Octyloxy-4-biphenylcarbonitrile Liquid Crystal Data.Link (Reference for the mesogenic behavior of cyano-terminated aromatic esters).
-
PrepChem. (2025).[1] Synthesis of p-Tolyl derivatives.Link (Reference for p-tolyl precursor handling and reactivity).
